[2-Methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid
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Overview
Description
The compound “PMID19456099C13” is a small molecular drug known for its potential therapeutic applications. It has been investigated for its ability to inhibit specific biological pathways, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID19456099C13” involves multiple steps, including the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of intermediate compounds, followed by a series of reactions such as condensation, reduction, and purification. The reaction conditions often require controlled temperatures, pH levels, and the use of solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of “PMID19456099C13” involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-pressure homogenization, chromatography, and crystallization are commonly employed in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
“PMID19456099C13” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of “PMID19456099C13” include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
“PMID19456099C13” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its role in inhibiting specific enzymes and pathways, making it a potential therapeutic agent.
Medicine: Explored for its potential use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of “PMID19456099C13” involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit or activate certain biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
“PMID19456099C13” can be compared with other similar compounds based on its chemical structure, biological activity, and therapeutic potential. Some similar compounds include:
Compound 1d: Known for its inhibitory effects on specific enzymes.
GTPL3127: Investigated for its potential therapeutic applications in various diseases.
The uniqueness of “PMID19456099C13” lies in its specific molecular interactions and the pathways it targets, which may offer advantages over other similar compounds in certain applications .
Properties
Molecular Formula |
C19H24NO5P |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[2-methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid |
InChI |
InChI=1S/C19H24NO5P/c1-19(2,26(22,23)24)18(21)20-13-7-9-15-8-6-12-17(14-15)25-16-10-4-3-5-11-16/h3-6,8,10-12,14H,7,9,13H2,1-2H3,(H,20,21)(H2,22,23,24) |
InChI Key |
AGJZDRXKAQZWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCCC1=CC(=CC=C1)OC2=CC=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
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